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Compound of Interest

Compound Name: 6-Chloro-3-hydroxypyridazine

Cat. No.: B108299

Introduction:

6-Chloro-3-hydroxypyridazine, and its tautomeric form 6-chloropyridazin-3(2H)-one, are
versatile heterocyclic building blocks in the synthesis of a variety of agrochemicals, particularly
herbicides. The reactivity of the chlorine atom and the pyridazine ring allows for the introduction
of diverse functionalities, leading to the development of potent active ingredients. This
document provides a detailed account of the application of this precursor in the synthesis of the
herbicide Pyridat, including experimental protocols, quantitative data, and mechanistic insights.

Application in Herbicide Synthesis: The Case of
Pyridat

A prominent example of the application of the 6-chloropyridazine core in agrochemical
synthesis is the production of the herbicide Pyridat. Pyridat, with the chemical name O-(6-
chloro-3-phenyl-4-pyridazinyl) S-octyl carbonothioate, is a selective post-emergence herbicide
effective against annual broadleaf weeds in various crops such as cereals, brassicas, and
onions.[1]

The synthesis of Pyridat involves a multi-step process that starts from a precursor readily
derived from maleic hydrazide, a tautomer of 3,6-dihydroxypyridazine which is closely related
to 6-chloro-3-hydroxypyridazine. The key steps involve the formation of a dichlorinated
pyridazine, introduction of a phenyl group via a Friedel-Crafts reaction, selective hydrolysis,
and final esterification.
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Synthetic Pathway Overview

The overall synthetic route to Pyridat starting from a basic pyridazine structure is outlined
below. This pathway illustrates the logical progression from a simple precursor to the final
complex herbicidal molecule.
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Caption: Synthetic pathway of the herbicide Pyridat.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the
synthesis of Pyridat.

Protocol 1: Synthesis of 3,6-Dichloropyridazine from
Maleic Hydrazide

This initial step transforms the readily available maleic hydrazide into the key intermediate, 3,6-
dichloropyridazine.

Reaction: Maleic hydrazide is chlorinated using a strong chlorinating agent like phosphorus
oxychloride.

Procedure:

« In a round-bottom flask equipped with a reflux condenser and a stirring mechanism,
cautiously add maleic hydrazide (1 mole) to phosphorus oxychloride (3-5 moles).

o Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The
reaction mixture will become a clear, dark solution.

 After the reaction is complete, allow the mixture to cool to room temperature.
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e Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a
well-ventilated fume hood. This will hydrolyze the excess phosphorus oxychloride.

e The crude 3,6-dichloropyridazine will precipitate as a solid.
« Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry.

o Recrystallization from ethanol or another suitable solvent can be performed for further
purification.

Quantitative Data:

Reactant Product Yield Reference

Maleic Hydrazide 3,6-Dichloropyridazine  ~85% General procedure

Protocol 2: Synthesis of 6-Chloro-3-phenyl-4-
hydroxypyridazine (Pyridafol) via Friedel-Crafts
Reaction

This step introduces the phenyl group onto the pyridazine ring, a crucial structural element for
the herbicidal activity of Pyridat.

Reaction: 3,6-Dichloropyridazine undergoes a Friedel-Crafts reaction with benzene in the
presence of a Lewis acid catalyst, such as aluminum chloride, followed by hydrolysis.

Procedure:

e To a stirred suspension of anhydrous aluminum chloride (1.1 moles) in an excess of dry
benzene (which also acts as the solvent), slowly add 3,6-dichloropyridazine (1 mole).

o Heat the reaction mixture to reflux (around 80 °C) for 4-6 hours. The progress of the reaction
can be monitored by thin-layer chromatography (TLC).

o After completion, cool the reaction mixture and carefully pour it onto a mixture of ice and
concentrated hydrochloric acid to decompose the aluminum chloride complex.
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o Separate the organic layer. The aqueous layer can be extracted with a suitable organic
solvent (e.g., dichloromethane) to recover any remaining product.

o Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate.
o Evaporate the solvent to yield the crude phenylated intermediate.

o The subsequent hydrolysis of the second chlorine atom to a hydroxyl group can be achieved
by heating with an aqueous acid or base, followed by neutralization to yield 6-chloro-3-
phenyl-4-hydroxypyridazine (also known as Pyridafol, the active metabolite of Pyridat).[2]

Quantitative Data:

Reactant Product Yield Reference

Adapted from
) S 6-Chloro-3-phenyl-4- )
3,6-Dichloropyridazine S ~70% analogous Friedel-
hydroxypyridazine )
Crafts reactions

Protocol 3: Synthesis of Pyridat from 6-Chloro-3-phenyl-
4-hydroxypyridazine

This is the final step in the synthesis, where the hydroxyl group of the intermediate is esterified
to form the final herbicide product.

Reaction: 6-Chloro-3-phenyl-4-hydroxypyridazine is reacted with S-octyl chlorothioformate in
the presence of a base to form the thiocarbonate ester.

Procedure:

o Dissolve 6-chloro-3-phenyl-4-hydroxypyridazine (1 mole) in a suitable aprotic solvent such
as dichloromethane or toluene.

e Add a base, such as triethylamine or pyridine (1.1 moles), to the solution and stir.

e Cool the mixture in an ice bath.
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e Slowly add S-octyl chlorothioformate (1 mole) dropwise to the stirred solution.

 After the addition is complete, allow the reaction to warm to room temperature and stir for
several hours until completion (monitored by TLC).

e Wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCI) to remove the
base, and then with a saturated sodium bicarbonate solution.

» Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under
reduced pressure to obtain crude Pyridat.

¢ The product can be purified by column chromatography if necessary.

Quantitative Data:

Reactant Product Yield Reference

6-Chloro-3-phenyl-4- ) General esterification
S Pyridat >80%

hydroxypyridazine procedure

Mechanism of Action of Pyridat

Pyridat functions as a herbicide by inhibiting photosynthesis in susceptible plants. Specifically,
it acts as a photosynthetic electron transport inhibitor at photosystem II.[1] The active
component, Pyridafol, which is formed by the hydrolysis of Pyridat within the plant, is
responsible for this inhibitory action.[2]
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Caption: Mechanism of action of the herbicide Pyridat.
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Herbicidal Efficacy of Pyridat

Pyridat is known for its effectiveness against a range of broadleaf weeds. The following table
summarizes its efficacy at typical application rates.

Efficacy at 900-1200 g

Weed Species Common Name .

a.i./ha
Galium aparine Cleavers Good to Excellent
Stellaria media Chickweed Excellent
Lamium purpureum Red Dead-nettle Excellent
Chenopodium album Fat Hen Good to Excellent
Ambrosia artemisiifolia Common Ragweed Good
Solanum nigrum Black Nightshade Good

Note: Efficacy can vary depending on weed growth stage, weather conditions, and crop type.

Conclusion

6-Chloro-3-hydroxypyridazine and its derivatives are valuable intermediates in the synthesis
of agrochemicals. The synthesis of the herbicide Pyridat serves as a prime example,
showcasing a series of well-established organic reactions to build a potent herbicidal molecule.
The detailed protocols and data presented provide a foundation for researchers and
professionals in the field of agrochemical development to understand and potentially optimize
the synthesis and application of such compounds. The clear mechanism of action of Pyridat as
a photosystem Il inhibitor further underscores the importance of the pyridazine core in
designing effective herbicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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